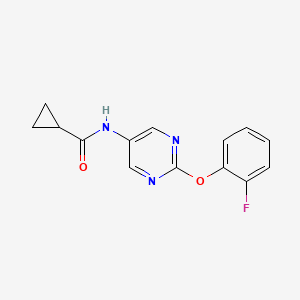

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide, also known as FLX475, is a novel small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and autoimmune disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

科学研究应用

Anticancer Therapeutics

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide: is part of a class of compounds known as pyrrolo[3,2-d]pyrimidines, which have been extensively studied for their potential as anticancer agents . These compounds are structurally similar to purine nucleobases and have shown promise in the development of antitumor agents. The modifications to the pyrimidine ring, particularly at the N5 position, have been found to modulate enzymatic recognition and exhibit antiproliferative properties. This compound, with its unique substitution at the N5 position, could act as a DNA or RNA alkylator, causing damage to cancer cells and inhibiting their growth.

Metal-Organic Frameworks (MOFs)

The pyrimidine moiety of this compound can be utilized in the synthesis of metal-organic frameworks (MOFs) . MOFs are porous materials with high surface areas, making them suitable for gas storage, separation, and catalysis. The pyrimidine-modified MOFs have shown improved performance, particularly in dynamic selectivity for gases like acetylene and carbon dioxide over methane, which is crucial for environmental and industrial applications.

Enzyme Inhibition

Compounds with a pyrimidine scaffold, such as N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide , are potential inhibitors of various enzymes . They have been used in the design of small molecule inhibitors targeting enzymes like purine nucleoside phosphorylase (PNP) and dihydrofolate reductase (DHFR), which are key players in metabolic pathways. Inhibiting these enzymes can disrupt the proliferation of pathogens or cancer cells, offering a pathway for therapeutic intervention.

Ligand for Biomolecule Complexes

This compound has applications in the study of biomolecule-ligand complexes . It can be used to understand the interaction between small molecules and biological macromolecules, which is fundamental in the field of structural biology. This knowledge is crucial for structure-based drug design, where the binding affinity and specificity of potential drugs to their targets are of paramount importance.

Computational Chemistry

In computational chemistry, N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide can be used for free energy calculations and refinement of X-ray crystal complexes . The compound’s structure allows for the exploration of its interaction with various enzymes and receptors in silico, aiding in the prediction of binding energies and the optimization of lead compounds in drug discovery.

Catalysis

The pyrimidine ring in this compound can serve as a catalyst in chemical reactions . The compound’s ability to facilitate the fixation of carbon dioxide and epoxides makes it valuable in the field of green chemistry, where the development of efficient catalysts for CO2 conversion is a significant goal.

作用机制

Target of Action

Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It’s known that kinase inhibitors like this compound typically work by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathways that lead to cell growth and division .

Biochemical Pathways

Kinase inhibitors often disrupt the signaling pathways that cancer cells use to proliferate and evade apoptosis .

Result of Action

Similar compounds have shown antitumor activities, with some inhibiting the proliferation of various cancer cell lines .

属性

IUPAC Name |

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2/c15-11-3-1-2-4-12(11)20-14-16-7-10(8-17-14)18-13(19)9-5-6-9/h1-4,7-9H,5-6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPORBAIVMBURT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2855968.png)

![4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide](/img/structure/B2855971.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2855976.png)

![[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/no-structure.png)

![4-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]butanoic acid](/img/structure/B2855980.png)

![3-Benzyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2855981.png)

![2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2855982.png)

![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2855987.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2855989.png)